molecular formula C21H17ClN2O4S B2710506 3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-45-6

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2710506
CAS No.: 922136-45-6
M. Wt: 428.89
InChI Key: WNTROCMBPDBUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex synthetic compound designed for research applications in medicinal chemistry. This molecule features a dibenzo[b,f][1,4]oxazepin-11-one core structure substituted with a methyl group at the 10-position and a benzenesulfonamide group at the 2-position, which is further modified with chloro and methyl substituents. The dibenzo[b,f][1,4]oxazepine scaffold is pharmacologically significant, with research indicating that structural variations, particularly in chlorine substitution patterns, can significantly influence receptor binding affinity and selectivity at various G Protein-Coupled Receptors (GPCRs) including histamine receptors (H1R, H4R) and the 5-HT2A serotonin receptor . Compounds within this structural class have been investigated as potential dual H1/H4 receptor ligands or selective H1 receptor antagonists, while others have been identified as dual hH1/h5-HT2A receptor ligands, highlighting the scaffold's versatility in neuropharmacological research . The incorporation of the sulfonamide functional group is a common strategy in drug design to enhance binding interactions with biological targets. This product is provided for non-human research applications exclusively and is a valuable chemical tool for scientists exploring structure-activity relationships in heterocyclic compounds, developing novel enzyme inhibitors, and investigating new therapeutic agents for central nervous system disorders. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-chloro-4-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-7-9-15(12-17(13)22)29(26,27)23-14-8-10-19-16(11-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTROCMBPDBUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity. The structural complexity arises from the dibenzo[b,f][1,4]oxazepin moiety, which may contribute to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have shown that derivatives of benzenesulfonamide exhibit significant anti-inflammatory properties. For instance, compounds related to 3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been tested for their ability to inhibit carrageenan-induced rat paw edema, demonstrating up to 94.69% inhibition at specific time intervals . This suggests that similar compounds could have promising applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been extensively documented. For example:

  • Against E. coli : A related compound showed a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.
  • Against S. aureus : Another derivative exhibited an MIC of 6.63 mg/mL.
    These results indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have evaluated the biological activities of sulfonamide derivatives:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the efficacy of sulfonamide derivatives in reducing inflammation.
    • Method : Carrageenan-induced edema model in rats.
    • Results : Compounds demonstrated significant reduction in paw swelling compared to control groups.
  • Antimicrobial Evaluation :
    • Objective : To determine the effectiveness against various bacterial strains.
    • Method : Disk diffusion and MIC assays.
    • Results : Notable inhibition zones were observed against pathogens like E. coli and S. aureus.

Research Findings

A comprehensive evaluation of related compounds reveals several key findings:

CompoundActivityMIC (mg/mL)Reference
4aAnti-inflammatoryN/A
4cAnti-inflammatoryN/A
4dAntimicrobial (E. coli)6.72
4hAntimicrobial (S. aureus)6.63
4eAntifungal (C. albicans)6.63

Comparison with Similar Compounds

Structural Differences

Compound Benzenesulfonamide Substituents Oxazepine Ring Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3-chloro-4-methyl 10-methyl, 11-oxo C₂₁H₁₈ClN₂O₄S ~429.52
N-(10-acetyl-...) 4-methyl 10-acetyl C₂₂H₂₀N₂O₄S 408.47
N-(10-ethyl-...) 2,4-dimethoxy 10-ethyl, 11-oxo Not reported Not reported

Key Observations

Methoxy groups () may improve solubility due to their polarity but could reduce membrane permeability.

Oxazepine Ring Modifications: 10-Methyl (target) vs. 10-Ethyl () extends the alkyl chain, increasing lipophilicity compared to methyl, which might influence bioavailability .

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~429.52 vs. 408.47 for ) reflects the addition of chlorine and methyl groups.

Research Findings

  • Compound : The absence of a chloro group and presence of a 10-acetyl moiety suggest reduced electrophilicity compared to the target compound. Supplier listings indicate its availability for exploratory research .
  • Compound: The 2,4-dimethoxy configuration may enhance solubility but reduce reactivity relative to the target’s chloro-methyl combination.

Conclusion The target compound’s unique substitution pattern distinguishes it from analogs in terms of electronic properties, steric demands, and solubility. While the compound serves as a less-halogenated alternative, the derivative demonstrates how alkoxy groups can modulate physicochemical behavior.

Q & A

Basic: What are the key synthetic strategies for preparing 3-chloro-4-methyl-N-(10-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the dibenzo[b,f][1,4]oxazepinone core via cyclization of substituted 2-aminophenol derivatives under reflux with acetic acid .
  • Step 2: Sulfonylation of the oxazepine amine group using 3-chloro-4-methylbenzenesulfonyl chloride in aprotic solvents (e.g., DMF or pyridine) at 0–25°C .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters: Temperature control during sulfonylation prevents side reactions, while solvent choice (e.g., DMF) enhances sulfonamide bond formation efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is required:

  • NMR spectroscopy: Confirm regiochemistry of the sulfonamide group (e.g., ¹H-NMR: δ 8.2–8.4 ppm for aromatic protons adjacent to sulfonyl) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to verify purity (>98%) and monitor degradation products .
  • Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 447.05) and isotopic patterns consistent with Cl and S atoms .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are critical:

  • Reaction pathway prediction: Simulate sulfonylation transition states to identify optimal temperatures and catalysts (e.g., triethylamine as a base) .
  • Solvent optimization: Use COSMO-RS models to predict solvation effects, favoring DMF for its high polarity and ability to stabilize intermediates .
  • Machine learning: Train models on similar sulfonamide syntheses to recommend reaction time (e.g., 6–8 hours) and minimize byproducts .

Advanced: What methodologies resolve contradictions in biological activity data between structural analogs?

Contradictions often arise from subtle structural variations. Strategies include:

  • SAR studies: Compare IC₅₀ values of analogs (e.g., replacing Cl with CF₃ reduces tyrosine kinase inhibition by 40% ).
  • Crystallography: Resolve binding modes via protein-ligand co-crystallization (e.g., hydrogen bonding between sulfonamide and kinase active sites) .
  • Kinetic assays: Measure on/off rates (e.g., SPR or ITC) to distinguish potency differences due to binding kinetics versus thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.